The primary source of (2S,6R)-Hydroxyketamine is the metabolism of ketamine itself. Ketamine undergoes N-demethylation to form norketamine, which can then be further hydroxylated to produce (2S,6R)-Hydroxyketamine. This metabolic pathway involves various cytochrome P450 enzymes, which facilitate the conversion of ketamine into its metabolites .
(2S,6R)-Hydroxyketamine is classified as a secondary amine and an alcohol due to its hydroxyl group. It belongs to the family of compounds known as arylcyclohexylamines, which are characterized by their cyclohexane structure substituted with an aryl group. The compound's IUPAC name is 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone, and it has a molecular formula of C13H16ClNO2 .
The synthesis of (2S,6R)-Hydroxyketamine typically involves several key steps starting from ketamine:
The synthesis process can vary depending on the desired enantiomeric purity and yield. Recent advancements have focused on optimizing reaction conditions and employing continuous flow reactors for industrial-scale production. Advanced purification techniques such as chromatography are also utilized to isolate high-purity forms of (2S,6R)-Hydroxyketamine .
The molecular structure of (2S,6R)-Hydroxyketamine features a cyclohexanone ring with a hydroxyl group at the 6-position and an amino group at the 2-position. The presence of a chlorine atom on the phenyl ring contributes to its biological activity.
(2S,6R)-Hydroxyketamine can participate in various chemical reactions typical for alcohols and amines:
The compound's reactivity is influenced by its stereochemistry and functional groups. Its interactions with other molecules can lead to significant pharmacological effects, particularly in neurotransmitter modulation .
The mechanism of action for (2S,6R)-Hydroxyketamine primarily involves modulation of glutamatergic neurotransmission. It enhances AMPA receptor-mediated excitatory postsynaptic potentials while simultaneously decreasing intracellular concentrations of D-serine, an NMDA co-agonist. This dual action may contribute to its antidepressant effects by promoting synaptic plasticity and reducing excitotoxicity in neuronal pathways .
(2S,6R)-Hydroxyketamine has promising applications in scientific research, particularly in pharmacology and neuroscience. Its potential therapeutic effects in treating depression make it a candidate for clinical trials aimed at developing new antidepressant therapies that are less addictive than traditional options like ketamine itself . Further studies are ongoing to explore its efficacy and safety profile as a treatment modality for mood disorders and possibly other neurological conditions.
(2S,6R)-Hydroxynorketamine exhibits distinct voltage-dependent inhibition of NMDA receptors (NMDARs), albeit with significantly lower potency compared to ketamine. Electrophysiological studies on recombinant GluN1/GluN2A receptors demonstrate an IC₅₀ value of >100 μM at physiological pH (7.2), indicating weak antagonism [7] [9]. The inhibition kinetics are characterized by a slow onset (10-fold slower than ketamine) and weak voltage dependence, suggesting preferential binding to resting rather than open-channel states of the NMDAR [7]. Unlike ketamine, (2S,6R)-HNK's inhibition is fully surmountable by magnesium ions, indicating a shared binding domain or allosteric interplay between these divalent cations and the metabolite [7]. This contrasts sharply with the potent NMDAR blockade by (2S,6S)-HNK (IC₅₀ ~10 μM) [9].
Table 1: NMDA Receptor Inhibition Profiles of Ketamine Metabolites
Compound | IC₅₀ (μM) | Voltage Dependence | Onset Kinetics | Magnesium Competition |
---|---|---|---|---|
Ketamine | 0.35 | Strong | Fast | Partial |
(2S,6S)-HNK | 10.4 | Moderate | Moderate | No |
(2S,6R)-HNK | >100 | Weak | Slow | Complete |
(2R,6R)-HNK | >100 | Weak | Slow | Complete |
(2S,6R)-HNK indirectly enhances α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) function through presynaptic and postsynaptic mechanisms. While it lacks direct agonist activity, studies indicate it facilitates glutamate release in the prefrontal cortex and hippocampus [1] [8]. This potentiation leads to downstream activation of neurotrophic signaling pathways, including increased brain-derived neurotrophic factor (BDNF) release and mammalian target of rapamycin (mTOR) phosphorylation [1] [10]. AMPAR blockade abolishes the synaptic and behavioral effects of (2S,6R)-HNK, confirming the critical dependence on AMPAR activation for its functional outcomes [8] [10]. The magnitude of AMPAR potentiation by (2S,6R)-HNK is generally less pronounced than that induced by (2R,6R)-HNK [4] [10].
(2S,6R)-HNK acts as a potent negative allosteric modulator of the α7-nicotinic acetylcholine receptor (α7-nAChR), exhibiting sub-micromolar inhibitory potency (IC₅₀ < 1 μM) [6] [9]. This antagonism reduces acetylcholine-evoked currents, potentially influencing cholinergic neurotransmission and neuroinflammation [1] [9]. The inhibitory effect on α7-nAChR is shared across several HNK stereoisomers but demonstrates stereoselectivity, with variations in potency observed between different enantiomers [6] [9]. This modulation may contribute to downstream effects on mTOR signaling, as α7-nAChR inhibition correlates with increased mTOR activity in preclinical models [9].
(2S,6R)-HNK significantly impairs the induction of NMDAR-dependent long-term potentiation (LTP) in the hippocampus. At concentrations ≥10 μM, it reduces LTP magnitude by approximately 50% in the Schaffer collateral-CA1 pathway [3]. The inhibition occurs without altering basal AMPAR- or NMDAR-mediated synaptic transmission, indicating a specific effect on plasticity mechanisms rather than general synaptic depression [3] [10]. This LTP suppression is mechanistically linked to altered phosphorylation dynamics of the AMPAR subunit GluA1. Specifically, (2S,6R)-HNK blunts activity-induced phosphorylation at the Ser831 site (a CaMKII/PKC substrate) while enhancing constitutive phosphorylation at the Ser845 site (a PKA substrate) [10]. These post-translational modifications disrupt the normal trafficking and function of AMPARs necessary for LTP expression.
While less potent than other enantiomers, (2S,6R)-HNK influences structural plasticity by modulating dendritic spine dynamics. Exposure promotes dendritic arborization and increases spine density in cortical and hippocampal neurons in vitro [1] [5]. This morphogenic effect requires AMPAR activation and downstream BDNF-TrkB signaling, similar to mechanisms implicated in the antidepressant actions of (2R,6R)-HNK [1] [5] [10]. The increased spine density correlates with enhanced functional synapse formation, potentially compensating for the impairment in Hebbian plasticity (LTP) by promoting homeostatic synaptic scaling [5] [10].
Table 2: Synaptic Plasticity Effects of (2S,6R)-HNK
Plasticity Mechanism | Effect of (2S,6R)-HNK | Key Molecular Changes | Primary Receptor Involvement |
---|---|---|---|
LTP Induction | Significant Inhibition (~50% at 10μM) | ↓ GluA1-Ser831 phosphorylation; ↑ GluA1-Ser845 phosphorylation | NMDAR, AMPAR |
Dendritic Spine Density | Moderate Increase | ↑ BDNF release; TrkB activation; mTORC1 signaling | AMPAR, TrkB |
Neurotransmitter Release | Enhanced Glutamate Release | Presynaptic Ca²⁺-dependent mechanisms | Presynaptic VGCCs? |
(2S,6R)-HNK exhibits significant functional divergence from its (2R,6R) counterpart:
Key distinctions between the (2S,6R) and (2S,6S) enantiomers include:
Table 3: Enantiomer-Specific Functional Properties of (2,6)-HNKs
Property | (2S,6R)-HNK | (2R,6R)-HNK | (2S,6S)-HNK |
---|---|---|---|
FST Immobility Reduction (Potency) | High (Rank: 2nd) | Moderate (Rank: 3rd) | Low (Effective only at 25-75 mg/kg) |
NMDAR IC₅₀ (μM) | >100 | >100 | 10.4 |
α7-nAChR IC₅₀ | <1 μM | Weak or negligible | <1 μM |
Brain-to-Plasma Ratio | 0.6 (M), 0.7 (F) | 1.3 | 1.0 |
mTOR Activation Potency | Not Reported | Moderate (μM range) | Very High (0.05 nM) |
Primary Proposed Antidepressant Mechanism | AMPAR Potentiation / α7-nAChR inhibition | AMPAR Potentiation / BDNF Release | α7-nAChR inhibition / mTOR activation |
Concluding Remarks
The pharmacological profile of (2S,6R)-hydroxynorketamine reveals a complex modulator of glutamatergic and cholinergic signaling. Its unique combination of weak NMDAR inhibition, AMPAR potentiation, strong α7-nAChR antagonism, and distinct effects on synaptic plasticity underscores the critical influence of stereochemistry on metabolite function. The superior potency of (2S,6R)-HNK over (2R,6R)-HNK and (2S,6S)-HNK in certain behavioral paradigms highlights its potential biological significance, warranting further investigation into its specific contributions to the effects of ketamine and its potential as a neuropharmacological tool.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1